Neocuproine

Description

Spectrophotometric determination of copper and ultramicro blood sugar determinations; structure; RN given refers to parent cpd

Structure

3D Structure

Propriétés

IUPAC Name |

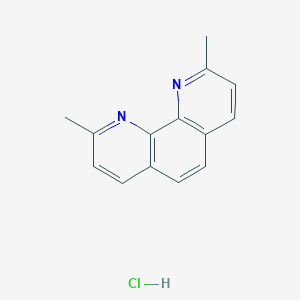

2,9-dimethyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRGXJIJGHOCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41066-08-4 (hydrochloride), 7296-20-0 (mono-hydrochloride) | |

| Record name | Neocuproine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5060065 | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Neocuproine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

484-11-7, 7296-20-0, 34302-69-7 | |

| Record name | 2,9-Dimethyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neocuproine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neocuproine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,9-dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOCUPROINE HEMIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOCUPROINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E7D2SH3BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neocuproine: A Technical Guide for Researchers

An In-depth Examination of the Copper Chelator in Drug Development and Scientific Research

Neocuproine (B1678164), a heterocyclic organic compound, is a highly specific chelating agent for copper(I) ions. Its unique properties have established it as a valuable tool in a diverse range of scientific applications, from analytical chemistry to cancer research and neuroscience. This technical guide provides an in-depth overview of this compound, including its fundamental properties, key experimental protocols, and its role in various biological signaling pathways.

Core Properties of this compound

This compound, also known by its systematic name 2,9-dimethyl-1,10-phenanthroline, is a crystalline solid. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 484-11-7 |

| Molecular Weight | 208.26 g/mol |

| Molecular Formula | C₁₄H₁₂N₂ |

| Appearance | Pale yellow solid |

| Melting Point | 162 to 164 °C |

| Solubility | Soluble in methanol (B129727) (50 mg/ml), ethanol, and chloroform (B151607). Slightly soluble in cold water.[1] |

Mechanism of Action and Biological Significance

This compound's primary mechanism of action is its high affinity and specificity for the cuprous ion (Cu⁺). It forms a stable, deep orange-red colored complex, [Cu(this compound)₂]⁺.[2] This chelation is central to its various applications.

In biological systems, this compound can exert significant effects by altering copper homeostasis. The this compound-copper complex can facilitate the uptake of copper into cells.[3][4] Once inside the cell, the complex can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), such as the hydroxyl radical (•OH) from hydrogen peroxide (H₂O₂).[3] This induction of oxidative stress can lead to cellular damage, including DNA single-strand breaks, and ultimately, cytotoxicity.[3] This cytotoxic activity is the basis for its investigation as an anti-tumor agent.[4]

Furthermore, this compound has been shown to modulate neuronal activity. By causing an influx of copper, it can lead to an increase in intracellular zinc levels, which in turn affects synaptic proteins and can block epileptiform-like activity in hippocampal neurons.[5]

Key Experimental Protocols

This compound is utilized in a variety of experimental settings. Below are detailed methodologies for some of its key applications.

Spectrophotometric Determination of Copper

This method is used for the quantitative analysis of copper in various samples, including water and biological materials.[2]

Principle: Cuprous ions (Cu⁺) react with this compound in a neutral to slightly acidic solution to form a colored complex that can be extracted into an organic solvent and measured spectrophotometrically.[2]

Methodology:

-

Sample Preparation: If necessary, digest the sample to remove interfering organic matter.

-

Reduction of Copper: Treat the sample with hydroxylamine-hydrochloride to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[2]

-

Complexation: Add sodium citrate (B86180) to complex other metal ions. Adjust the pH to between 4 and 6 with ammonium (B1175870) hydroxide. Add a methanolic solution of this compound.[2]

-

Extraction: Extract the resulting yellow-orange copper-neocuproine complex into chloroform.[2]

-

Measurement: Dilute the chloroform extract with methanol and measure the absorbance at 457 nm.[2]

In Vitro Cytotoxicity Assay

This protocol is used to assess the anti-tumor activity of this compound.

Principle: The cytotoxic effect of the copper-neocuproine complex on cancer cell lines is evaluated by measuring cell viability after a specific incubation period.

Methodology:

-

Cell Culture: Culture cancer cells (e.g., L1210 or P388 murine lymphoma cells) in an appropriate medium.[4]

-

Treatment: Prepare a solution of the copper-neocuproine chelate. Treat the cells with varying concentrations of the complex (e.g., 4 µM).[4]

-

Incubation: Incubate the treated cells for a defined period (e.g., 1 hour).[4]

-

Viability Assessment: Determine the percentage of viable cells using a suitable method, such as trypan blue exclusion or a commercial cell viability assay.

Spectrophotometric Total Protein Assay

A method for determining total protein concentration using a copper(II)-neocuproine reagent in an alkaline medium.[6]

Principle: In an alkaline medium, the peptide bonds in proteins and certain amino acid residues reduce Cu(II) to Cu(I). The resulting Cu(I) forms a stable, colored complex with this compound, which can be measured spectrophotometrically.[6]

Methodology:

-

Reagent Preparation: Prepare a reagent containing copper(II), this compound, and an alkaline buffer (hydroxide-carbonate-tartrate solution).[6]

-

Reaction: Mix the protein sample with the copper(II)-neocuproine reagent.

-

Incubation: Incubate the mixture for 30 minutes at 40°C.[6]

-

Measurement: Measure the absorbance of the Cu(I)-neocuproine complex at 450 nm against a reagent blank.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows involving this compound.

Caption: this compound-induced oxidative stress pathway.

Caption: Workflow for spectrophotometric copper determination.

Applications in Drug Development and Research

The unique properties of this compound have led to its use in several areas of research and development:

-

Oncology: The ability of the copper-neocuproine complex to induce ROS and cause DNA damage makes it a candidate for anticancer therapy.[4] Its cytotoxicity has been demonstrated in various cancer cell lines.[7][8]

-

Neuroscience: this compound's impact on ion homeostasis in neurons suggests its potential for studying and modulating synaptic activity and for investigating treatments for conditions like epilepsy.[5]

-

Analytical Chemistry: It remains a standard reagent for the sensitive and selective determination of copper.[2][9][10]

-

Vascular Biology: this compound has been used to study the role of copper(I) ions in processes such as the relaxation of vascular smooth muscle by S-nitrosothiols.[11]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. NEMI Method Summary - 3500-Cu B [nemi.gov]

- 3. Oxidation-reduction reactions in Ehrlich cells treated with copper-neocuproine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,9-Dimethyl-1,10-phenanthroline (this compound): a potent, copper-dependent cytotoxin with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper-uptake is critical for the down regulation of synapsin and dynamin induced by this compound: modulation of synaptic activity in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Zn(II), Co(II) and Cu(II) diflunisalato complexes with this compound and their exceptional antiproliferative activity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Zn(ii), Co(ii) and Cu(ii) diflunisalato complexes with this compound and their exceptional antiproliferative activity against cancer cell lines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Copper(II)–this compound reagent for spectrophotometric determination of captopril in pure form and pharmaceutical formulations - Arabian Journal of Chemistry [arabjchem.org]

- 11. This compound, a selective Cu(I) chelator, and the relaxation of rat vascular smooth muscle by S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,9-Dimethyl-1,10-Phenanthroline: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the primary synthetic pathways for 2,9-dimethyl-1,10-phenanthroline, commonly known as neocuproine (B1678164). This heterocyclic compound is a crucial chelating agent with significant applications in analytical chemistry, catalysis, and the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative analysis of established synthetic methods. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathways are presented to facilitate a comprehensive understanding and practical application of these synthetic routes.

Introduction

2,9-Dimethyl-1,10-phenanthroline (this compound) is a derivative of 1,10-phenanthroline (B135089) distinguished by the presence of methyl groups at the 2 and 9 positions. These methyl groups introduce significant steric hindrance around the nitrogen donor atoms, a feature that imparts high selectivity for copper(I) ions. This property has led to its widespread use as a sensitive and specific reagent for the spectrophotometric determination of copper. Beyond its analytical applications, this compound serves as a versatile ligand in coordination chemistry, influencing the geometry and reactivity of metal complexes. Its role in catalysis and the construction of supramolecular assemblies, such as catenanes and rotaxanes, is also well-documented.

The synthesis of this compound is primarily achieved through variations of classical quinoline (B57606) syntheses, namely the Skraup and Doebner-von Miller reactions. The choice of starting materials and reaction conditions can significantly impact the overall yield, purity, and economic viability of the synthesis. This guide will explore the most prominent and practical synthetic pathways to this compound, providing detailed experimental procedures and comparative data to aid in the selection of the most suitable method for a given research or development objective.

Core Synthesis Pathways

The synthesis of 2,9-dimethyl-1,10-phenanthroline predominantly follows two well-established routes, both of which are variations of the Skraup or Doebner-von Miller reactions. These pathways are:

-

Pathway 1: Synthesis from 8-Amino-2-methylquinoline (8-Amino-quinaldine)

-

Pathway 2: Synthesis from o-Nitroaniline

A third, less common but higher-yielding alternative involves the use of o-phenylenediamine.

Pathway 1: Synthesis from 8-Amino-2-methylquinoline

This method is a direct application of the Skraup reaction, where 8-amino-2-methylquinoline is condensed with an α,β-unsaturated aldehyde, typically crotonaldehyde (B89634), to form the second heterocyclic ring of the phenanthroline system.

Pathway 2: Sequential Skraup Reactions from o-Nitroaniline

This pathway involves a two-step sequence. First, o-nitroaniline undergoes a Skraup reaction with crotonaldehyde diacetate to yield 2-methyl-8-nitroquinoline. This intermediate is then reduced to 8-amino-2-methylquinoline, which subsequently undergoes a second Skraup reaction to afford this compound.

Physical and chemical properties of Neocuproine.

Neocuproine (B1678164): A Comprehensive Technical Guide

Introduction: this compound, scientifically known as 2,9-dimethyl-1,10-phenanthroline, is a heterocyclic organic compound widely recognized for its role as a highly selective chelating agent for copper(I) ions.[1][2] A derivative of 1,10-phenanthroline, its unique structure, featuring methyl groups at the 2 and 9 positions, imparts significant steric hindrance around the nitrogen donor atoms.[1][2] This steric arrangement prevents the formation of stable complexes with many transition metals, such as iron(II), but allows for the specific and sensitive binding of copper(I), which adopts a tetrahedral coordination geometry.[2][3] This selectivity has established this compound as an invaluable reagent in analytical chemistry, particularly for the spectrophotometric determination of copper.[4] Beyond its analytical applications, this compound is utilized in various research fields, including catalysis, biochemistry to study copper-dependent enzymes, and in drug development for its potential cytotoxic and biological modulating activities.[5][6] This guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols, and visual representations of its functional mechanisms.

Core Physical and Chemical Properties

This compound is typically a white to pale yellow crystalline solid that is sensitive to light.[2][3] It can exist in anhydrous, hemihydrate, and dihydrate forms.[1][7] The compound is slightly soluble in water but shows good solubility in various organic solvents, including methanol (B129727), ethanol, dimethyl sulfoxide (B87167) (DMSO), and chloroform (B151607).[8][9]

Table 1: Quantitative Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂ | [3][10] |

| Molecular Weight | 208.26 g/mol | [3][10] |

| Melting Point | 159-164 °C (318-327 °F; 432-437 K) | [1][2] |

| Boiling Point | 337.46 °C (rough estimate) | [2][9] |

| pKa | 6.01 ± 0.30 (Predicted) | [2][3] |

| pKb | 7.26 | [11] |

| Water Solubility | Slightly soluble | [1][2][3] |

| Methanol Solubility | 50 mg/mL[12]; 0.1 g/mL[2][3] | |

| DMSO Solubility | ~25 mg/mL[8]; 70 mg/mL[13] | |

| Ethanol Solubility | ~10 mg/mL | [8] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.400 (Calculated) | [14] |

| UV/Vis Absorption Maxima (λmax) | 231 nm, 269 nm | [8] |

| Enthalpy of Fusion (ΔfusH°) | 17.60 kJ/mol | [14] |

Coordination Chemistry and Spectral Properties

The defining chemical characteristic of this compound is its ability to act as a bidentate chelating ligand, forming a highly stable, deep orange-red complex with cuprous (Cu⁺) ions.[1] The reaction is highly specific due to the steric hindrance from the methyl groups adjacent to the nitrogen atoms, which favors the tetrahedral geometry required by the Cu(I) ion.[2][3] This specificity prevents interference from other ions like Fe²⁺, which typically form octahedral complexes with phenanthroline derivatives.[2]

The resulting bis(this compound)copper(I) complex, [Cu(this compound)₂]⁺, is intensely colored and exhibits a maximum absorption wavelength (λmax) at approximately 454-457 nm, with a high molar absorptivity of about 7,950 to 8,000 L·mol⁻¹·cm⁻¹.[15][16] This property is the foundation for its widespread use in the quantitative spectrophotometric analysis of copper.[4] The complex is insoluble in water but can be efficiently extracted into organic solvents like chloroform, isoamyl alcohol, or a chloroform-methanol mixture for analysis.[3][15]

Caption: Chelation of one Copper(I) ion by two this compound molecules.

Experimental Protocols

Spectrophotometric Determination of Copper(I)

This protocol outlines the standard method for quantifying copper concentration in an aqueous sample using this compound, a method noted for its high selectivity and freedom from most interferences.[4][15]

1. Principle: Cupric ions (Cu²⁺) in the sample are first reduced to cuprous ions (Cu⁺) using a reducing agent like hydroxylamine (B1172632) hydrochloride.[15] The Cu⁺ ions then react with this compound in a buffered solution (pH 3-9) to form the stable, colored [Cu(this compound)₂]⁺ complex.[15] This hydrophobic complex is then extracted into an organic solvent, and its absorbance is measured at ~457 nm to determine the copper concentration by comparison to a standard curve.[15]

2. Reagents and Materials:

-

Standard Copper Solution: Prepare a stock solution of known copper concentration.

-

Hydroxylamine Hydrochloride Solution (10% w/v): To reduce Cu²⁺ to Cu⁺.

-

Sodium Citrate (B86180) Solution (30% w/v): To complex other metal ions and prevent precipitation at higher pH.[15]

-

This compound Solution (0.1% w/v): Dissolved in a suitable alcohol like methanol or ethanol.

-

Ammonium (B1175870) Hydroxide (NH₄OH): For pH adjustment.

-

Organic Solvent: Chloroform (CHCl₃) or a chloroform-methanol mixture for extraction.[15]

-

Spectrophotometer

-

Separatory Funnels

3. Methodology:

-

Sample Preparation: Acidify water samples upon collection (e.g., with HCl or HNO₃ to pH < 2) to prevent adsorption of copper onto container walls.[15] If organic matter is present, a digestion step may be required.[15]

-

Reduction: To an appropriate volume of the sample, add hydroxylamine hydrochloride solution to reduce all copper to the Cu(I) state.

-

Complexation: Add sodium citrate solution, followed by the this compound solution. Adjust the pH to between 4 and 6 using ammonium hydroxide.[15] The characteristic deep orange color should develop.

-

Extraction: Transfer the aqueous solution to a separatory funnel. Add a measured volume of chloroform and shake vigorously to extract the copper-neocuproine complex into the organic layer. Allow the layers to separate.

-

Measurement: Collect the organic layer. If necessary, dilute to a known volume with methanol.[15] Measure the absorbance of the solution at 457 nm against a reagent blank.

-

Quantification: Determine the copper concentration from a calibration curve prepared using standard copper solutions.

Caption: Workflow for spectrophotometric determination of copper.

Applications in Research and Drug Development

Beyond its role in analytical chemistry, this compound serves as a critical tool in biological and pharmaceutical research due to its ability to selectively chelate copper, a metal involved in numerous physiological and pathological processes.

Modulation of Biological Pathways

Copper ions are essential cofactors for many enzymes and are involved in cellular signaling. This compound's ability to chelate Cu(I) allows researchers to probe the role of this specific copper oxidation state in biological systems.

-

Nitric Oxide (NO) Pathways: this compound has been shown to inhibit the copper-catalyzed release of nitrosonium (NO⁺) from S-Nitrosothiols.[1] This has implications for studying nitrergic neurotransmission and vasodilation, where copper-dependent mechanisms can modulate NO signaling.

-

Purinergic Neurotransmission: Studies have demonstrated that this compound can potentiate the purinergic component of nerve-evoked contractions in tissues like the vas deferens.[17] This suggests that endogenous copper(I) may play a modulatory role in purinergic signaling, a pathway involved in processes like inflammation, pain, and neurotransmission.[17]

Caption: this compound modulates purinergic signaling via Cu(I) chelation.

Antitumor and Cytotoxic Activity

The this compound-copper complex itself has demonstrated significant biological activity. Research has shown that the complex, rather than this compound alone, possesses potent cytotoxic effects against various cancer cell lines, such as L1210 murine leukemia.[6] The cellular uptake of this compound is dependent on the presence of extracellular copper, and the resulting complex is concentrated within cells, leading to cell death.[6] This copper-dependent cytotoxicity highlights its potential as a chemotherapeutic agent, with studies showing antitumor activity in vivo.[6] The mechanism is thought to involve the generation of reactive oxygen species (ROS) through redox cycling of the copper complex, leading to oxidative damage to critical biomolecules like DNA.[18]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 484-11-7 [m.chemicalbook.com]

- 3. This compound | 484-11-7 [chemicalbook.com]

- 4. info.gfschemicals.com [info.gfschemicals.com]

- 5. Copper and this compound catalysed synthesis of cinnamyl ether derivatives directly from secondary and tertiary cinnamyl alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2,9-Dimethyl-1,10-phenanthroline (this compound): a potent, copper-dependent cytotoxin with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound [chembk.com]

- 10. 2,9-Dimethyl-1,10-phenanthroline | C14H12N2 | CID 65237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(484-11-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. This compound 99 654054-57-6 [sigmaaldrich.com]

- 13. This compound | TargetMol [targetmol.com]

- 14. This compound (CAS 484-11-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. NEMI Method Summary - 3500-Cu B [nemi.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound, a copper (I) chelator, potentiates purinergic component of vas deferens contractions elicited by electrical field stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Neocuproine: A Technical Guide to a Selective Copper(I) Chelator in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline) is a high-affinity chelator with remarkable selectivity for copper(I) ions. This specificity has established it as an invaluable tool in analytical chemistry for the quantification of copper. Beyond its analytical applications, this compound has emerged as a potent bioactive molecule with significant potential in drug development, particularly in oncology. By acting as a copper ionophore, this compound can disrupt intracellular copper homeostasis, leading to cytotoxic effects in cancer cells through mechanisms such as the induction of oxidative stress and a form of copper-dependent cell death known as cuproptosis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of relevant biological pathways.

Core Properties and Mechanism of Action

This compound is a heterocyclic organic compound and a derivative of 1,10-phenanthroline. Its defining feature is the presence of two methyl groups at the 2 and 9 positions, flanking the nitrogen donor atoms. This steric hindrance prevents the formation of stable complexes with many metal ions, including iron(II), but allows for the highly specific tetrahedral coordination of two this compound molecules with a single copper(I) ion to form the stable complex, [Cu(this compound)₂]⁺.[1][2] This complex exhibits a distinct deep orange-red color, which forms the basis of its use in spectrophotometric analysis.[1]

The biological activity of this compound is intrinsically linked to its interaction with copper. By forming a lipophilic complex with copper, this compound acts as a copper ionophore, facilitating the transport of copper across cellular membranes. This influx of copper disrupts the tightly regulated intracellular copper homeostasis, leading to a cascade of cytotoxic events. One of the primary mechanisms of this compound-induced cytotoxicity is the generation of reactive oxygen species (ROS) through copper-mediated Fenton-like reactions. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

Furthermore, the elevated intracellular copper levels induced by this compound can trigger a novel form of programmed cell death termed "cuproptosis." This process is distinct from apoptosis and is characterized by the aggregation of lipoylated mitochondrial proteins and the loss of iron-sulfur cluster proteins, leading to proteotoxic stress and cell death.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound and its copper complexes.

Table 1: Physicochemical and Binding Properties of this compound

| Property | Value | Reference |

| Molar Mass | 208.26 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 162-164 °C | [1] |

| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, ether, benzene | [1] |

| Formation Constant (β₂) for [Cu(this compound)₂]⁺ | 10¹⁹⁸ M⁻² |

Table 2: In Vitro Cytotoxicity of this compound and its Complexes

| Cell Line | Compound | IC₅₀ Value | Exposure Time | Reference |

| L1210 (Murine leukemia) | This compound-Copper Chelate | ~4 µM (produced a 4 log kill) | 1 hour | [3] |

| SH-SY5Y (Human neuroblastoma) | This compound | 100 µM (reduced viability to ~30%) | 24 hours | |

| Ehrlich Ascites Tumor Cells | This compound | 0.05 nmol/10⁵ cells | 48 hours | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Spectrophotometric Determination of Copper(I)

This protocol is adapted from established methods for the colorimetric quantification of copper using this compound.

Materials:

-

This compound solution (0.1% w/v in ethanol)

-

Hydroxylamine (B1172632) hydrochloride solution (10% w/v in deionized water)

-

Sodium citrate (B86180) solution (30% w/v in deionized water)

-

Ammonium hydroxide (B78521) (NH₄OH) solution (1 M)

-

Copper(II) standard solution (1000 ppm)

-

Sample containing unknown copper concentration

Procedure:

-

Sample Preparation: Prepare a series of copper standards by diluting the 1000 ppm stock solution. For unknown samples, perform any necessary digestion or extraction to bring the copper into an aqueous solution.

-

Reduction of Copper(II) to Copper(I): To a 10 mL aliquot of each standard and sample in a separatory funnel, add 1 mL of hydroxylamine hydrochloride solution to reduce Cu(II) to Cu(I). Mix well and allow to stand for 5 minutes.

-

Complexation: Add 5 mL of sodium citrate solution to complex other metal ions. Adjust the pH to between 4 and 6 using the 1 M NH₄OH solution.

-

Chelation and Extraction: Add 10 mL of the 0.1% this compound solution. A deep orange-red color will develop in the presence of copper(I). Add 10 mL of chloroform and shake the funnel vigorously for 2 minutes to extract the [Cu(this compound)₂]⁺ complex into the organic phase. Allow the layers to separate.

-

Spectrophotometric Measurement: Drain the chloroform layer into a 25 mL volumetric flask. Add methanol to the mark and mix well. Measure the absorbance of the solution at 457 nm using a spectrophotometer, with a reagent blank (containing all reagents except copper) as the reference.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of copper in the unknown sample from the calibration curve.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., ranging from 1 µM to 200 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the this compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol provides a general framework for evaluating the antitumor activity of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Cancer cell line for tumor induction (e.g., a human cancer cell line)

-

This compound formulation for in vivo administration (e.g., dissolved in a biocompatible vehicle such as saline with a small percentage of a solubilizing agent)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Drug Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or oral administration) at a predetermined dose and schedule. The control group should receive the vehicle alone.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors.

-

Analysis: Measure the final tumor weight and volume. Compare the tumor growth between the treatment and control groups to determine the antitumor efficacy of this compound. Further analysis of the tumor tissue (e.g., histology, Western blotting) can provide insights into the mechanism of action.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound.

Conclusion

This compound's high selectivity for copper(I) ions makes it a versatile molecule with significant applications ranging from analytical chemistry to cancer therapy. Its ability to act as a copper ionophore and induce cytotoxicity through oxidative stress and cuproptosis provides a promising avenue for the development of novel anticancer agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their work. Further investigation into the specific signaling pathways modulated by this compound and the development of targeted drug delivery systems will be crucial in realizing its full therapeutic potential.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,9-Dimethyl-1,10-phenanthroline (this compound): a potent, copper-dependent cytotoxin with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Coordination Chemistry of Neocuproine with Transition Metals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline) is a versatile heterocyclic ligand renowned for its strong chelating affinity for transition metal ions. Its unique steric and electronic properties, arising from the methyl groups adjacent to the nitrogen donor atoms, dictate the coordination geometry and reactivity of its metal complexes. This technical guide provides an in-depth exploration of the coordination chemistry of this compound with various transition metals, focusing on their synthesis, characterization, quantitative structural data, and applications, particularly in the context of biological systems.

Synthesis of this compound-Transition Metal Complexes

The synthesis of this compound-metal complexes is typically achieved through the reaction of a transition metal salt with this compound in a suitable solvent. The stoichiometry of the reactants and reaction conditions can be tailored to isolate complexes with different metal-to-ligand ratios and coordination geometries.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and isolation of this compound-transition metal complexes.

Caption: Generalized workflow for the synthesis of this compound-metal complexes.

Experimental Protocols

Synthesis of [Cu(this compound)₂]⁺ Complex: A common method for preparing the copper(I)-neocuproine complex involves the reduction of Cu(II) to Cu(I) in the presence of this compound.[1]

-

Reduction of Copper(II): A solution of a Cu(II) salt (e.g., CuSO₄) is treated with a reducing agent like ascorbic acid or hydroxylamine (B1172632) hydrochloride.

-

Complexation: A methanolic solution of this compound is added to the reduced copper solution. The pH is typically adjusted to be between 3 and 9 for optimal complex formation.[1]

-

Extraction: The resulting deep orange-red [Cu(this compound)₂]⁺ complex can be extracted into an organic solvent such as a chloroform-methanol mixture.[1]

Synthesis of Platinum(II)-Neocuproine Dichloride: The synthesis of [Pt(neo)Cl₂] can be achieved through a ligand substitution reaction.[2]

-

Precursor Synthesis: Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is dissolved in water, and dimethyl sulfoxide (B87167) (DMSO) is added to form a platinum-DMSO precursor.

-

Ligand Exchange: this compound is then added to the solution containing the platinum precursor. The mixture is stirred, often overnight, to allow for the displacement of the DMSO or chloro ligands by this compound.

-

Isolation: The resulting product, Platinum (II) this compound Dichloride, precipitates out of the solution and is collected by vacuum filtration.[2]

Synthesis of Cobalt(II) and Zinc(II)-Neocuproine Complexes: The synthesis of Co(II) and Zn(II) complexes with this compound can be performed by direct reaction of the metal salt with the ligand.[3][4]

-

Ligand Solution: this compound and another desired ligand (if forming a mixed-ligand complex) are dissolved in a suitable solvent, such as methanol.

-

Metal Salt Addition: A solution of the metal salt (e.g., CoCl₂·6H₂O or ZnCl₂) in the same solvent is added dropwise to the ligand solution with constant stirring.[3]

-

Reaction and Isolation: The reaction mixture is often refluxed for several hours.[3] Upon cooling, the resulting complex precipitates and can be collected by filtration.

Characterization of this compound-Transition Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure, composition, and properties of the synthesized complexes.

Characterization Workflow

The following diagram outlines the typical workflow for the characterization of this compound-metal complexes.

Caption: Workflow for the characterization of this compound-metal complexes.

Experimental Protocols

UV-Vis Spectroscopy: This technique is used to study the electronic transitions within the complex. The formation of the [Cu(this compound)₂]⁺ complex, for instance, is characterized by a strong absorption maximum at approximately 457 nm.[1]

-

Sample Preparation: A solution of the complex of known concentration is prepared in a suitable solvent (e.g., methanol, chloroform, or a buffer solution).

-

Blank Measurement: A spectrum of the pure solvent is recorded as a baseline.

-

Sample Measurement: The absorption spectrum of the complex solution is recorded over a specific wavelength range (e.g., 200-800 nm).

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the solid-state structure of the complex, including bond lengths and angles.[5][6][7]

-

Crystal Growth: High-quality single crystals of the complex are grown, typically by slow evaporation of a saturated solution.[8]

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.[6]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate a final structural model.[6]

Cyclic Voltammetry (CV): CV is an electrochemical technique used to probe the redox properties of the metal complexes.[9]

-

Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all immersed in a solution of the complex containing a supporting electrolyte.[10][11]

-

Potential Sweep: The potential of the working electrode is swept linearly to a set potential and then swept back to the initial potential.

-

Data Analysis: The resulting voltammogram (a plot of current vs. potential) provides information about the redox potentials of the complex.

Quantitative Data: Structural and Stability Parameters

The coordination of this compound to transition metals results in complexes with well-defined geometries and stabilities. The steric hindrance from the methyl groups of this compound often prevents the formation of tris-chelated octahedral complexes, favoring tetrahedral or square planar geometries.[12]

Table 1: Selected Bond Lengths and Angles for this compound-Copper(II) Complexes

| Complex | Bond | Length (Å) | Bond Angle | Angle (°) | Reference |

| [Cu(H₂O)(5-Cl-Sal)(Neo)] | Cu1–N1 | 2.023(2) | N1-Cu1-N2 | 79.5(1) | [13] |

| Cu1–N2 | 2.295(2) | ||||

| Cu1–O1 | 1.899(2) | ||||

| Cu1–O2 | 1.924(2) | ||||

| Cu1–O4 | 1.973(2) | ||||

| [Cu(μ-Sal)(Neo)]₂ | Cu1–N1 | 2.000(3) | N1-Cu1-N2 | 79.8(1) | [13][14] |

| Cu1–N2 | 2.257(3) | ||||

| Cu1–O1 | 1.991(2) | ||||

| Cu1–O2 | 1.909(3) |

Neo = this compound; 5-Cl-Sal = 5-chlorosalicylate; Sal = salicylate

Table 2: Stability Constants of this compound-Copper(II)-Amino Acid Ternary Complexes

| Bioactive Ligand (L) | log K(Cu(neo) + L) | ΔlogK | Reference |

| Glycine | 7.98 | -0.37 | [15] |

| Leucine | 7.82 | -0.38 | [15] |

| Methionine | 7.51 | -0.34 | [15] |

| Phenylalanine | 7.73 | -0.39 | [15] |

| Tryptophan | 7.64 | -0.46 | [15] |

Stability constants were determined by potentiometric titration in 0.1 M KCl at 298.15 K. ΔlogK = log K(Cu(neo)(L)) - (log K(Cu(neo)) + log K(Cu(L))).[15]

Applications in Biological Systems: DNA Interaction

This compound-copper complexes are well-known for their ability to interact with and cleave DNA, making them potential candidates for anticancer and antiviral therapies.[2] This activity is often mediated by the generation of reactive oxygen species (ROS).

Mechanism of DNA Cleavage

The proposed mechanism for DNA cleavage by copper-neocuproine complexes involves the reduction of Cu(II) to Cu(I), which then reacts with molecular oxygen or hydrogen peroxide to produce ROS, such as hydroxyl radicals. These highly reactive species can then abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.

Caption: Proposed mechanism of DNA cleavage by copper-neocuproine complexes.

Experimental Protocol: DNA Cleavage Assay

-

Reaction Mixture Preparation: A solution containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-HCl) is prepared.

-

Addition of Complex and Reducing Agent: The this compound-copper complex and a reducing agent (e.g., ascorbate (B8700270) or glutathione) are added to the DNA solution.[16] A control reaction without the complex is also prepared.

-

Incubation: The reaction mixtures are incubated at a physiological temperature (e.g., 37 °C) for a specific time.

-

Gel Electrophoresis: The samples are analyzed by agarose (B213101) gel electrophoresis. The different forms of DNA (supercoiled, nicked circular, and linear) will migrate at different rates, allowing for the visualization of DNA cleavage. Cleavage is indicated by the conversion of the supercoiled form to the nicked and/or linear forms.

Conclusion

The coordination chemistry of this compound with transition metals is a rich and active area of research. The steric constraints imposed by the ligand lead to unique coordination geometries and reactivities. The ability of this compound-copper complexes to interact with and cleave DNA has significant implications for the development of new therapeutic agents. Further research into the coordination chemistry of this compound with other transition metals will undoubtedly uncover new and exciting applications in catalysis, materials science, and medicine.

References

- 1. NEMI Method Summary - 3500-Cu B [nemi.gov]

- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 3. Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajol.info [ajol.info]

- 5. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. uni-due.de [uni-due.de]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. Synthesis, Crystal Structure, Spectroscopic Properties and Potential Biological Activities of Salicylate‒this compound Ternary Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, crystal structure and DNA cleavage activities of copper(II) complexes with asymmetric tridentate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Ligand: A Technical History of Phenanthrolines

A deep dive into the discovery, synthesis, and foundational applications of phenanthroline ligands, charting their course from laboratory curiosities to indispensable tools in modern chemistry, materials science, and drug development.

Introduction: The Enduring Legacy of 1,10-Phenanthroline (B135089)

Since its initial synthesis, 1,10-phenanthroline (phen) has emerged as one of the most significant and widely utilized N-heterocyclic ligands in coordination chemistry. Its rigid, planar structure and strong chelating affinity for a vast array of metal ions have cemented its role as a versatile building block in fields as diverse as analytical chemistry, catalysis, supramolecular chemistry, and medicine. This technical guide explores the historical milestones in the discovery and development of phenanthroline ligands, detailing the seminal synthetic methods and early applications that laid the groundwork for their contemporary importance. For researchers and professionals in drug development, understanding the foundational chemistry of phenanthrolines provides a crucial context for the design of novel therapeutics and advanced materials.

Early History and Discovery

The journey of phenanthroline ligands began in the late 19th and early 20th centuries, a period of fervent discovery in organic chemistry. While 1,10-phenanthroline was first synthesized in 1908 by Gelmo, its remarkable properties as a ligand remained largely unrecognized for several decades. A significant precursor to this was the synthesis of a substituted phenanthroline, 2-methyl-1,10-phenanthroline, by Gerdeissen in 1889. However, it was the work of Blau in 1898 on the iron complexes of phenanthroline that first hinted at the vibrant coordination chemistry of this ligand family.

A pivotal moment in the history of phenanthroline ligands arrived in 1931 when Walden, Hammett, and Chapman reported the use of the iron(II) complex of 1,10-phenanthroline, which they named "ferroin," as a redox indicator. This discovery unlocked the potential of phenanthrolines in analytical chemistry and spurred further investigation into their coordination compounds.

The Skraup Synthesis: The Classic Route to the Phenanthroline Core

The traditional and most historically significant method for the synthesis of 1,10-phenanthroline is the Skraup reaction, first reported in 1880 for the synthesis of quinoline. This reaction involves the cyclization of an aromatic amine with glycerol (B35011) in the presence of a dehydrating agent (typically sulfuric acid) and an oxidizing agent.

General Experimental Protocol for the Skraup Synthesis of 1,10-Phenanthroline

The synthesis of 1,10-phenanthroline via the Skraup reaction can be achieved through a one-pot, two-step process starting from o-phenylenediamine (B120857) or, more efficiently, from 8-aminoquinoline (B160924). The latter is generally preferred as it avoids the formation of numerous side products.

Reactants and Reagents:

-

8-Aminoquinoline

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (historically arsenic pentoxide, later replaced by less toxic alternatives like nitrobenzene)

Procedure:

-

A mixture of 8-aminoquinoline and the oxidizing agent is prepared.

-

Concentrated sulfuric acid is cautiously added to the mixture with cooling.

-

Glycerol is then added, and the mixture is heated. The reaction is typically exothermic and requires careful temperature control.

-

After the initial vigorous reaction subsides, the mixture is heated for several hours to ensure complete reaction.

-

The reaction mixture is then cooled and poured into a large volume of water.

-

The solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 1,10-phenanthroline.

-

The crude product is collected by filtration and purified, typically by recrystallization from a suitable solvent like water or ethanol.

Foundational Applications in Analytical Chemistry

The discovery of the intensely colored tris(1,10-phenanthroline)iron(II) complex, ferroin (B110374), propelled phenanthroline to the forefront of analytical chemistry. Its high molar absorptivity and the reversible, distinct color change upon oxidation made it an excellent reagent for both colorimetric analysis and redox titrations.

Spectrophotometric Determination of Iron

The reaction between iron(II) and 1,10-phenanthroline to form the stable, orange-red ferroin complex provides a highly sensitive and reliable method for the quantitative determination of iron.

Experimental Protocol for Ferroin-based Iron Analysis:

-

Sample Preparation: The sample containing iron is dissolved, and if necessary, all iron is converted to the iron(II) state using a reducing agent such as hydroxylamine (B1172632) hydrochloride.

-

Complexation: A solution of 1,10-phenanthroline is added to the sample solution. The pH is adjusted to a range of 3 to 9, where the complex formation is quantitative.

-

Spectrophotometric Measurement: The absorbance of the resulting orange-red solution is measured at its wavelength of maximum absorbance (λmax), which is approximately 508-510 nm.

-

Quantification: The concentration of iron in the sample is determined by comparing its absorbance to a calibration curve prepared from standard iron solutions.

In-Depth Technical Guide to the Safe Handling of Solid Neocuproine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for solid neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline), a heterocyclic organic compound widely used as a chelating agent, particularly for copper(I) ions, in various research and development applications. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid.[1] It is important to be aware of its physical and chemical properties for safe storage and handling.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂N₂ | [2] |

| Molecular Weight | 208.26 g/mol | [2] |

| Appearance | White to pale yellow crystalline powder/solid | [1][3] |

| Melting Point | 159-164 °C | [4] |

| Solubility | Insoluble in cold water.[5] Soluble in methanol.[6] | [5][6] |

| Stability | Stable under normal conditions.[7] Light sensitive.[4] | [4][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement | Reference |

| Skin Irritation | 2 | H315: Causes skin irritation | [2][8] |

| Eye Irritation | 2 | H319: Causes serious eye irritation | [2][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation | [2][8] |

Signal Word: Warning[2]

Potential Health Effects:

-

Skin Contact: Causes skin irritation.[2] May be harmful if absorbed through the skin.[2]

-

Eye Contact: Causes serious eye irritation.[2]

-

Ingestion: May cause irritation of the digestive tract.[9] May be harmful if swallowed.[2]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the chemical.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.

| PPE Type | Specification | Reference |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. | [3][10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A lab coat or other protective clothing should be worn. | [3][10] |

| Respiratory Protection | For nuisance exposures or when dust may be generated, use a NIOSH-approved N95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use a respirator with appropriate cartridges. | [1][10] |

Engineering Controls

-

Work with solid this compound in a well-ventilated area.[9]

-

Use a chemical fume hood or other local exhaust ventilation to minimize the generation and accumulation of dust.[11]

-

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[3][10]

General Handling Precautions

-

Avoid contact with skin and eyes.[10]

-

Avoid the formation and inhalation of dust.[10]

-

Wash hands thoroughly after handling and before breaks.[10]

-

Keep the container tightly closed when not in use.[5]

-

Do not eat, drink, or smoke in areas where this compound is handled.

Storage Conditions

-

Keep the container tightly closed to prevent moisture absorption.[5]

-

Store away from incompatible materials such as strong oxidizing agents.[10]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [9][10] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists. | [9][10] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician. | [9][10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [9][10] |

Accidental Release Measures

-

Personal Precautions: Use appropriate personal protective equipment (PPE). Evacuate personnel to safe areas. Avoid breathing dust.[10]

-

Environmental Precautions: Prevent the product from entering drains.[10]

-

Containment and Cleaning: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[9][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be generated.[10]

-

Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It may be necessary to contact a licensed professional waste disposal service.[10]

Experimental Protocols

This compound is commonly used in the spectrophotometric determination of copper. The following is a generalized protocol.

Spectrophotometric Determination of Copper(I)

This protocol is based on the reaction of cuprous ions (Cu⁺) with this compound to form a colored complex that can be measured spectrophotometrically.

Materials:

-

This compound solution (e.g., 0.1% in methanol)

-

Hydroxylamine (B1172632) hydrochloride solution (to reduce Cu²⁺ to Cu⁺)

-

Sodium citrate (B86180) solution (to complex other metal ions)

-

Ammonium (B1175870) hydroxide (B78521) (to adjust pH)

-

Chloroform and Methanol (for extraction)

-

Standard copper solutions

-

Sample containing copper

Procedure:

-

Sample Preparation: Prepare the sample solution. If necessary, perform a digestion procedure to remove interfering substances like organic matter.

-

Reduction of Copper(II): To the sample solution, add hydroxylamine hydrochloride solution to reduce any cupric ions (Cu²⁺) to cuprous ions (Cu⁺).

-

Complexation of Interfering Ions: Add sodium citrate solution to complex any metal ions that might precipitate at a higher pH.

-

pH Adjustment: Adjust the pH of the solution to between 4 and 6 using ammonium hydroxide.

-

Formation of the this compound-Copper(I) Complex: Add the this compound solution to the sample. A yellow-orange color will develop as the [Cu(this compound)₂]⁺ complex forms.

-

Extraction: Extract the colored complex into an organic solvent mixture, such as chloroform-methanol.

-

Spectrophotometric Measurement: Measure the absorbance of the organic layer at the wavelength of maximum absorbance (approximately 457 nm) using a spectrophotometer.

-

Quantification: Prepare a calibration curve using standard copper solutions and use it to determine the concentration of copper in the sample.

Visualizations

Experimental Workflow for Copper Determination

Caption: Workflow for spectrophotometric copper determination.

This compound's Role in Mitigating Oxidative Stress

Caption: this compound chelates Copper(I) to prevent oxidative stress.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. TGF-β1 regulates cell fate during epithelial–mesenchymal transition by upregulating survivin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 12. fishersci.com [fishersci.com]

The Role of Neocuproine in Elucidating Cellular Copper Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper is an essential trace element vital for a myriad of physiological processes, yet its dysregulation is implicated in numerous pathologies, including neurodegenerative diseases and cancer. Understanding the intricate mechanisms of cellular copper homeostasis is therefore of paramount importance. Neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline), a membrane-permeable and high-affinity copper(I) chelator, has emerged as an indispensable tool in this field of study. This technical guide provides a comprehensive overview of the role of this compound in cellular copper homeostasis research. It details the mechanisms of action, presents quantitative data on its effects, furnishes detailed experimental protocols, and illustrates key signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers employing this compound to investigate the multifaceted role of copper in cellular biology and disease.

Introduction to this compound and Copper Homeostasis

Cellular copper homeostasis is a tightly regulated process involving a network of transporters, chaperones, and storage proteins that maintain a delicate balance between copper uptake, distribution, and efflux. The copper transporters CTR1 and ATP7A/B are key players in this process, mediating copper influx and efflux, respectively. Disruptions in this equilibrium can lead to either copper deficiency or overload, both of which have cytotoxic consequences.

This compound's utility in studying these processes stems from its specific chelation of the reduced form of copper, Cu(I), which is the prevalent intracellular state.[1] Its lipophilic nature allows it to readily cross cellular membranes, enabling the manipulation of intracellular copper pools.[2] By chelating intracellular Cu(I), this compound can be used to induce a state of functional copper deficiency, thereby allowing researchers to probe the roles of copper-dependent enzymes and processes. Conversely, when complexed with extracellular copper, this compound can act as an ionophore, facilitating copper influx and inducing a state of copper overload, which has been instrumental in the study of cuproptosis, a recently discovered form of copper-dependent cell death.[3][4]

Quantitative Data on this compound's Cellular Effects

The following tables summarize quantitative data regarding the effects of this compound on various cell lines and biological processes. These values can serve as a starting point for experimental design.

Table 1: Cytotoxicity of this compound and its Complexes

| Compound/Complex | Cell Line | IC50 Value | Incubation Time | Reference |

| This compound | Plasmodium falciparum | 0.13 ± 0.06 µM | 95 h | [5] |

| This compound | Ehrlich ascites tumor cells | 0.05 nmol/10^5 cells | 48 h | [6] |

| Copper-Neocuproine (2,9-DMP) | L1210 (murine leukemia) | 4 µM (produced a 4 log kill) | 1 h | [7] |

| [CoCl(dif)(neo)] | PC-3 (prostate cancer) | 20.0 nM | Not Specified | [8][9] |

| [CuCl(dif)(neo)] | MDA-MB-468 (breast cancer) | 31.1 nM | Not Specified | [8][9] |

Table 2: Experimental Concentrations of this compound and Observed Effects

| Concentration | Cell Type/System | Duration | Observed Effect | Reference |

| 10 µM | Primary rat hippocampal neurons | 10 min | Transient increase in intracellular free copper. | [3][10][11] |

| 10 µM | Primary rat hippocampal neurons | 12 h | Decrease in the number of active neurons. | [3] |

| 10 µM | Primary rat hippocampal neurons | 12 h | Decreased mRNA levels of Synapsin and Dynamin. | [3] |

| up to 30 µM | Primary rat hippocampal neurons | 12 h | Down-regulation of synapsin and dynamin protein levels. | [10] |

| 100 µM | Ovariectomized non-pregnant rat uterus | Not Specified | Suppression of spontaneous contractions. | [12][13] |

| 200 µM | Pregnant rat and human uterus | Not Specified | Enhancement of contraction amplitude. | [12][13] |

| 10 µM - 100 µM | Rat isolated perfused tail artery | Not Specified | Attenuation of vasodilator responses to nitrosothiols. | [14][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study cellular copper homeostasis.

Preparation of this compound Stock Solution

Materials:

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Ethanol (B145695), absolute

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

This compound is soluble in organic solvents like DMSO and ethanol.[2] To prepare a high-concentration stock solution, dissolve this compound in DMSO to a final concentration of 10-25 mg/mL.[2] For a lower concentration stock, ethanol can be used (solubility approx. 10 mg/mL).[2]

-

Gently warm and/or sonicate if necessary to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.[16] For aqueous solutions, it is recommended to prepare them fresh from the DMSO stock and not to store for more than one day.[2]

Induction of Copper Deficiency in Cultured Cells

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Plate cells at an appropriate density and allow them to adhere and grow for 24 hours.

-

Prepare the desired final concentration of this compound in complete cell culture medium. A common starting concentration range is 10-100 µM. The optimal concentration should be determined empirically for each cell line and experimental endpoint.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the this compound-containing medium to the cells.

-

Incubate the cells for the desired period (e.g., 12, 24, or 48 hours). The incubation time will depend on the specific research question.

-

As a control, treat a parallel set of cells with vehicle (e.g., DMSO) at the same final concentration as the this compound-treated cells.

-

Proceed with downstream analyses, such as cell viability assays, protein expression analysis, or measurement of enzyme activity.

Measurement of Intracellular Labile Copper using Phen Green FL Diacetate

Materials:

-

Cells treated with this compound (and control cells)

-

Phen Green™ FL, diacetate (cell-permeant) stock solution (e.g., 1 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or plate reader with appropriate filters (Ex/Em ~507/532 nm)

Procedure:

-

Prepare a working solution of Phen Green FL diacetate in HBSS. A typical final concentration is 1-5 µM.

-

Remove the culture medium from the cells and wash twice with HBSS.

-

Add the Phen Green FL diacetate working solution to the cells and incubate at 37°C for 30 minutes in the dark.

-

Wash the cells twice with HBSS to remove excess probe.

-

Add fresh HBSS to the cells.

-

Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader. The fluorescence of Phen Green is quenched upon binding to copper.[17] Therefore, a decrease in fluorescence intensity indicates an increase in the intracellular labile copper pool.

-

For quantitative analysis, a calibration can be performed using known concentrations of a copper ionophore and extracellular copper.

Measurement of Intracellular Labile Zinc using FluoZin-3 AM

Materials:

-

Cells treated with this compound (and control cells)

-

FluoZin™-3, AM (cell-permeant) stock solution (e.g., 1 mM in DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

HBSS or other suitable buffer

-

Fluorescence microscope or plate reader with appropriate filters (Ex/Em ~495/516 nm)

Procedure:

-

Prepare a loading buffer by diluting the FluoZin-3 AM stock solution to a final concentration of 1-5 µM in HBSS. To aid in dispersing the dye, add an equal volume of 20% Pluronic® F-127.

-

Remove the culture medium and wash the cells twice with HBSS.

-

Add the FluoZin-3 AM loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with HBSS to remove extracellular probe.

-

Add fresh HBSS and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.

-

Measure the fluorescence intensity. An increase in fluorescence indicates an increase in intracellular labile zinc.[18]

-

Controls should include cells treated with a known zinc chelator (e.g., TPEN) and a zinc ionophore (e.g., pyrithione) with added zinc to establish minimum and maximum fluorescence levels.[19]

Western Blot Analysis of Synapsin and Dynamin

Materials:

-

Cell lysates from this compound-treated and control cells

-